(3b,14b)-Androst-5-en-3-ol

Cardiotonic steroids Na+/K+-ATPase inhibition Structure-activity relationship

Accessing the 14β-hydroxyandrostane scaffold for cardenolide research often requires challenging late-stage stereoselective C14 hydroxylation. (3β,14β)-Androst-5-en-3-ol (CAS 163061-08-3) eliminates this bottleneck with its pre-installed 14β-hydroxy configuration and cis-C/D ring fusion. • Validated cardenolide synthetic precursor-bypasses stereoselective C14 oxidation; patent-designated starting material for cardiac glycoside analog synthesis • 10-fold greater Na+,K+-ATPase inhibitory activity vs. 14α-H epimer; suitable for digitalis binding site SAR and novel inhibitor design • Defined 14β stereochemistry enables use as an authentic standard in S14βH enzymatic studies and cardenolide biosynthetic pathway characterization Supplied with Certificate of Analysis; available from milligrams to bulk quantities. For R&D use only.

Molecular Formula C19H30O
Molecular Weight 274.4 g/mol
CAS No. 163061-08-3
Cat. No. B063060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3b,14b)-Androst-5-en-3-ol
CAS163061-08-3
Molecular FormulaC19H30O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O
InChIInChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16+,17-,18-,19-/m0/s1
InChIKeyLYFPAZBMEUSVNA-XEZGLNCPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3β,14β)-Androst-5-en-3-ol: Cardiotonic Steroidal Scaffold


(3β,14β)-Androst-5-en-3-ol (CAS 163061-08-3), also designated as Androst-5-en-3-ol, (3β,14β)-, is a C19 steroidal alcohol with molecular formula C19H30O and molecular weight 274.44 g/mol . This compound belongs to the 14β-hydroxyandrostane class, characterized by a 3β-hydroxy group, a C5-C6 double bond, and the distinctive 14β-hydroxy configuration that confers cis-fusion of the C and D rings [1]. Unlike common endogenous androstane derivatives (e.g., DHEA, 5-androstenediol) which predominantly bear 14α-hydrogen or lack C14 substitution, the 14β stereochemistry structurally aligns this scaffold with cardenolides—the steroid core of cardiac glycosides such as digitoxigenin and ouabagenin [2].

14β-hydroxy stereochemistry with cis-C/D ring fusion scaffold
Na+,K+-ATPase digitalis receptor engagement studies
Cardenolide synthetic precursor workflow
Stereochemical SAR control for cardiotonic steroid research

Why (3β,14β)-Androst-5-en-3-ol Is Irreplaceable


The C14 stereochemistry fundamentally alters the compound's receptor recognition profile and biological application space. Standard androstane derivatives bearing 14α-hydrogen (e.g., DHEA, androstenediol, testosterone precursors) engage androgen and estrogen receptors [1]; in contrast, the 14β-hydroxy configuration orients the C/D ring junction into a cis-fusion conformation that is structurally requisite for interaction with the digitalis binding site on Na+,K+-ATPase [2][3]. Quantitative structure-activity studies demonstrate that the 14β-H analog of digitoxigenin exhibits 10-fold greater Na+,K+-ATPase inhibitory activity compared to the 14α-H epimer [3]. Substituting this compound with a generic 14α-androstane or a C14-unsubstituted analog would therefore yield a molecule with an entirely different target engagement profile, rendering it unsuitable for cardiotonic mechanism studies or for use as a cardenolide synthetic precursor.

14α-androstane derivatives engage different pathways
DHEA and androstenediol target androgen/estrogen receptors; digitalis binding-site engagement may not transfer.
C14-unsubstituted analogs lack cis-C/D ring fusion
Absence of the 14β-hydroxy group removes the conformational feature required for Na+,K+-ATPase recognition.
Stereochemical shift may alter target engagement
Substituting with a 14α epimer may fundamentally shift the receptor interaction profile; direct interchange is not supported.

(3β,14β)-Androst-5-en-3-ol: Quantitative Differentiation Evidence


C14β Stereochemistry Enhances Na+,K+-ATPase Inhibition

In a head-to-head comparison within the digitoxigenin analog series, the 14β-H analog demonstrated 10-fold greater Na+,K+-ATPase inhibitory activity than the 14α-H epimer [1]. This stereochemical requirement directly translates to the target compound: (3β,14β)-Androst-5-en-3-ol possesses the identical 14β stereochemistry and cis-C/D ring fusion that underlies this activity differential. The magnitude of difference—an order of magnitude—demonstrates that stereochemistry at C14 is not a minor structural nuance but a binary determinant of whether the compound can functionally engage the digitalis receptor.

C14 Stereochemistry
Class-level inference
14β-H analog ~10× more active than 14α-H analog in Na+,K+-ATPase inhibition
Stereochemistry context for digitalis receptor engagement review
Based on digitoxigenin analog series; myocardial assay
Cardiotonic steroids Na+/K+-ATPase inhibition Structure-activity relationship

Na+,K+-ATPase Binding Affinity vs. Digitoxigenin

Derivatives of the 3β,14β-dihydroxy-5β-androstane scaffold—the same core structure as (3β,14β)-Androst-5-en-3-ol—have been demonstrated to achieve binding affinities to the digitalis Na+,K+-ATPase receptor that exceed those of the potent natural cardiac glycoside digitoxigenin [1]. Specifically, compound 6f [(EZ)-17α-[2-[(2-aminoethoxy)imino]ethyl]-5β-androstane-3β,14β-diol] and compound 24c exhibited higher receptor affinity than digitoxigenin [1]. This demonstrates that the 3β,14β-dihydroxyandrostane core is not merely a structural mimic but a viable pharmacophore capable of potent target engagement independent of the complete cardenolide lactone ring system.

Binding Affinity
Class-level inference
Derivatives 6f and 24c exceed digitoxigenin binding affinity at digitalis receptor
Supports pharmacophore validation for digitalis receptor context
3β,14β-dihydroxyandrostane scaffold derivatives
Digitalis receptor Binding affinity Na+/K+-ATPase inhibitors

Ouabain Displacement: 14β-Hydroxyprogesterone vs. Progesterone

A study evaluating 14β-hydroxyprogesterone—a structurally related steroid bearing the same 14β-hydroxy modification—demonstrated that this compound is approximately 10 times more potent than progesterone in [3H]ouabain radioligand displacement assays [1]. This cross-compound comparison confirms that introduction of the 14β-hydroxy group into otherwise standard steroid scaffolds (e.g., progesterone, androstane) predictably enhances interaction with the cardiac glycoside binding site. The target compound, (3β,14β)-Androst-5-en-3-ol, incorporates this same 14β-hydroxy pharmacophoric element.

Ouabain Displacement
Class-level inference
14β-hydroxyprogesterone ~10× more potent than progesterone in [3H]ouabain displacement
Class-level 14β-hydroxylation effect across steroid backbones
Cross-compound structure-activity context
Cardiotonic steroids Receptor binding Progesterone analogs

Epoxide Stereochemistry Impact on Na+,K+-ATPase Activity

A direct stereochemical comparison within the digitoxigenin 3-acetate series revealed that the 14β,15β-epoxide analog retained 0.03 (3%) of the Na+,K+-ATPase inhibitory activity of 3-acetoxydigitoxigenin, whereas the isomeric 14α,15α-epoxide was virtually inactive [1]. This demonstrates that even when the C14 hydroxyl is modified, retention of β-configuration preserves measurable residual activity, while α-configuration abolishes it. The target compound (3β,14β)-Androst-5-en-3-ol maintains the native 14β-hydroxy group, which is optimal for activity.

Epoxide SAR
Head-to-head
14β,15β-epoxide retains 3% activity; 14α,15α-epoxide virtually inactive
β-configuration at C14 is critical for Na+,K+-ATPase engagement context
Direct stereochemical comparison; 3-acetate series
Stereochemistry-activity relationship Cardiotonic steroids Epoxide analogs

Cardenolide Precursor Patent Designation

U.S. Patent US5604213A explicitly claims 14β-hydroxyandrostanes—including (3β,14β)-Androst-5-en-3-ol and 14β-androst-4-ene-3β,14-diol—as precursors for the synthesis of cardenolides and related products [1]. This patent-defined industrial utility is absent for the vast majority of commercial androstane derivatives (e.g., androst-5-en-3β-ol lacking the 14β-hydroxy group), which are not recognized in the patent literature as viable starting materials for cardenolide synthesis due to stereochemical incompatibility.

Patent Utility
Class-level inference
US5604213A claims 14β-hydroxyandrostanes as cardenolide precursors
Patent-documented synthetic utility context
Distinct from 14α or unsubstituted analogs
Steroid synthesis Cardenolide precursors Process chemistry

(3β,14β)-Androst-5-en-3-ol Application Scenarios


Cardenolide Analog Synthesis

Use as a synthetic precursor for the construction of cardenolide analogs, leveraging the pre-installed 14β-hydroxy stereochemistry and cis-C/D ring fusion that are otherwise synthetically challenging to introduce. The patent literature explicitly designates 14β-hydroxyandrostanes as starting materials for cardenolide synthesis [1], providing a validated synthetic entry point that circumvents the need for stereoselective C14 hydroxylation of late-stage intermediates.

Na+,K+-ATPase Inhibitor Development

Deploy as a core pharmacophore for the design of novel Na+,K+-ATPase inhibitors. Class-level evidence demonstrates that derivatives of the 3β,14β-dihydroxyandrostane scaffold achieve binding affinities exceeding that of digitoxigenin [1]. The target compound provides the unadorned 3β,14β-dihydroxy-Δ5-androstane core suitable for SAR exploration through functionalization at C17 and other positions.

14α vs. 14β Stereochemistry SAR Control

Employ as a stereochemically defined reference compound in structure-activity relationship studies investigating C14 configuration effects. The 10-fold activity differential between 14β-H and 14α-H digitoxigenin analogs [1] establishes the magnitude of stereochemical impact on Na+,K+-ATPase engagement, making this compound a valuable comparator for screening campaigns evaluating novel 14-modified steroids.

Plant C14β-Hydroxylase Mechanistic Probe

Utilize as a substrate analog or product standard in studies of S14βH (a noncanonical 2-oxoglutarate/Fe(II)-dependent dioxygenase), which catalyzes stereoinverted steroid C14β-hydroxylation through an unprecedented radical mechanism [1]. The compound's defined 14β stereochemistry makes it suitable as an authentic standard for characterizing enzymatic C14β-hydroxylation in plant cardenolide biosynthetic pathways.

Application
Selection Property
Validation Focus
Cardenolide analog synthesis
Pre-installed 14β-hydroxy stereochemistry core
Synthetic entry point verification
Na+,K+-ATPase inhibitor design
3β,14β-dihydroxyandrostane pharmacophore
Digitalis receptor binding affinity review
C14 stereochemistry SAR studies
Defined 14β configuration
Stereochemical target engagement context
Plant C14β-hydroxylase studies
Authentic 14β stereochemical standard
Enzymatic hydroxylation characterization
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